4-Hydroxy-3-propoxybenzaldehyde
Overview
Description
4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring a hydroxyl group at the fourth position and a propoxy group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-propoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Propyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-Hydroxy-3-propoxybenzoic acid.
Reduction: 4-Hydroxy-3-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-propoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-hydroxy-3-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propoxy group, making it less hydrophobic and potentially altering its reactivity and solubility.
3-Hydroxy-4-propoxybenzaldehyde: Isomer with the hydroxyl and propoxy groups swapped, which can lead to different chemical properties and reactivity.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a propoxy group, widely used as a flavoring agent and in perfumery
Uniqueness
4-Hydroxy-3-propoxybenzaldehyde is unique due to the presence of both hydroxyl and propoxy groups, which confer distinct chemical properties. The propoxy group increases its hydrophobicity and may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins. This can lead to unique biological activities and applications compared to its analogs .
Properties
IUPAC Name |
4-hydroxy-3-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYEFKMNADVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364853 | |
Record name | 4-hydroxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110943-74-3 | |
Record name | 4-hydroxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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